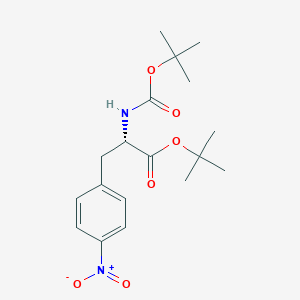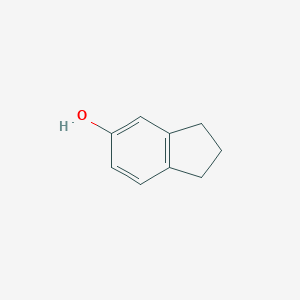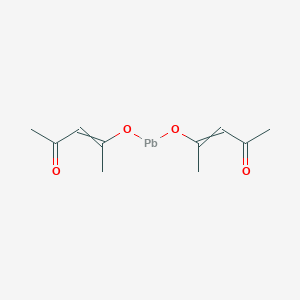
3,7-Dimethyl-benzofuran-2-carboxylic acid
Overview
Description
“3,7-Dimethyl-benzofuran-2-carboxylic acid” is a benzofuran derivative . The molecular weight of this compound is 190.2 . It is a solid substance .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One of the common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular structure of “3,7-Dimethyl-benzofuran-2-carboxylic acid” can be represented by the SMILES string Cc1cccc2c(C)c(oc12)C(O)=O . The InChI code for this compound is 1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13) .
Chemical Reactions Analysis
While specific chemical reactions involving “3,7-Dimethyl-benzofuran-2-carboxylic acid” are not available, benzofuran derivatives in general have been known to undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
Physical And Chemical Properties Analysis
“3,7-Dimethyl-benzofuran-2-carboxylic acid” is a solid substance . It has a melting point range of 206-209°C .
Scientific Research Applications
Heterocyclic Building Blocks
“3,7-Dimethyl-benzofuran-2-carboxylic acid” is considered a heterocyclic building block . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their unique structures and properties. They can serve as the core structure for various biologically active compounds .
Anti-Tumor Activity
Benzofuran compounds, which include “3,7-Dimethyl-benzofuran-2-carboxylic acid”, have shown strong biological activities such as anti-tumor . While specific studies on “3,7-Dimethyl-benzofuran-2-carboxylic acid” are not available, it’s possible that this compound could have similar properties.
Antibacterial Activity
Benzofuran compounds have also demonstrated antibacterial properties . Further research could explore the potential of “3,7-Dimethyl-benzofuran-2-carboxylic acid” in this area.
Anti-Oxidative Activity
The anti-oxidative activity of benzofuran compounds is another area of interest . Oxidative stress is implicated in many diseases, so compounds with anti-oxidative properties can have therapeutic potential.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . This suggests that “3,7-Dimethyl-benzofuran-2-carboxylic acid” could potentially be used in the development of antiviral drugs.
Synthesis of Complex Benzofuran Derivatives
“3,7-Dimethyl-benzofuran-2-carboxylic acid” could potentially be used in the synthesis of complex benzofuran derivatives . These derivatives could have a wide range of applications in medicinal chemistry.
Safety and Hazards
Future Directions
Benzofuran compounds, including “3,7-Dimethyl-benzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Therefore, future research could focus on exploring these biological activities and potential applications in more detail.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, are known to have a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
properties
IUPAC Name |
3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEJSYJMMRPGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390336 | |
| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-benzofuran-2-carboxylic acid | |
CAS RN |
16817-24-6 | |
| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)











